Suramin

Catalog No.
S003035
CAS No.
145-63-1
M.F
C51H40N6O23S6
M. Wt
1297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suramin

CAS Number

145-63-1

Product Name

Suramin

IUPAC Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

Molecular Formula

C51H40N6O23S6

Molecular Weight

1297.3 g/mol

InChI

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)

InChI Key

FIAFUQMPZJWCLV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C

Solubility

8.72e-03 g/L

Synonyms

Germanin, Hexasodium Salt Suramin, Monosodium Salt Suramin, Moranil, Naganin, Naganol, Naphuride, Salt Suramin, Hexasodium, Salt Suramin, Monosodium, Sodium, Suramin, Suramin, Suramin Sodium, Suramin, Hexasodium Salt, Suramin, Monosodium Salt

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C

Description

The exact mass of the compound Suramin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.72e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates. It belongs to the ontological category of naphthalenesulfonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • African trypanosomiasis (sleeping sickness): Caused by trypanosome parasites transmitted by tsetse flies, suramin disrupts the parasite's lifecycle and metabolism, effectively eliminating them [].
  • Onchocerciasis (river blindness): This parasitic worm infection is treated with suramin, which targets the adult worms responsible for causing disease [].

Suramin's mechanism of action against these parasites remains somewhat unclear. However, research suggests it disrupts essential processes within the parasites, like their ability to utilize nutrients and maintain their cell membrane integrity [].

Suramin's Potential in Oncology

Beyond its established role in parasitology, ongoing research explores suramin's potential as an anti-cancer agent. Studies have shown it exhibits antiproliferative effects against various cancer cell lines, including ovarian and cervical cancers [].

These effects seem to be linked to suramin's ability to:

  • Inhibit enzymes and growth factors crucial for cancer cell development [].
  • Downregulate heparanase, an enzyme involved in cancer cell growth and invasion [].

Despite promising pre-clinical data, suramin's broad mechanism of action also leads to several side effects, limiting its widespread use in cancer treatment [].

Suramin in Neurological Research

Emerging research investigates suramin's potential application in neurological disorders. Its ability to antagonize purinergic receptors, involved in cell signaling, has led to studies exploring its use in Fragile X syndrome, a neurodevelopmental disorder [].

Suramin is a complex polyanionic compound with the molecular formula C51H40N6O23S6C_{51}H_{40}N_{6}O_{23}S_{6}. It is primarily known for its therapeutic applications in treating African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness). Suramin is administered parenterally, as it is not orally bioavailable, and is often delivered as the sodium sulfonate salt to enhance its water solubility. The compound features a symmetric structure characterized by a central urea functional group, six sulfonic acid groups, and multiple aromatic systems, including four benzene rings and two naphthalene moieties .

, primarily involving the formation of amide bonds through reactions between aromatic amines and acyl chlorides. The synthesis processes often involve multiple steps, including amidation and reduction to yield suramin derivatives. For instance, recent studies have explored synthesizing novel suramin analogs that exhibit anti-proliferative activity against specific receptors .

Suramin synthesis typically involves the following methods:

  • Amidation: Formation of amide bonds from corresponding amines and carboxylic acids.
  • Reduction: Various reduction methods are employed to synthesize suramin derivatives from precursors.
  • Building Blocks: Starting from separate naphthalene structures or urea compounds to construct the final product through successive additions .

Recent advancements have focused on optimizing these synthesis pathways to produce derivatives with enhanced biological activity while minimizing toxicity.

Suramin has several applications beyond its primary use in treating parasitic infections:

  • Antineoplastic Agent: Investigated for its potential in cancer therapy due to its ability to inhibit tumor growth.
  • Research Reagent: Utilized in studies involving G protein-coupled receptors and ATPases, providing insights into cellular signaling pathways .
  • Experimental Therapeutics: Explored for conditions such as prostate cancer and other malignancies in clinical trials .

Suramin's interactions with various biological systems have been extensively studied:

  • G Protein-Coupled Receptors: Suramin inhibits the activation of heterotrimeric G proteins by preventing guanine nucleotide exchange, thereby blocking downstream signaling pathways .
  • Receptor Binding: It has been shown to alter receptor conformations, affecting ligand binding dynamics .
  • Toxicity Profiles: Interaction studies have revealed potential adverse effects such as skin reactions and systemic toxicity, particularly at high doses or in susceptible individuals .

Several compounds share structural similarities with suramin. These include:

Compound NameStructural FeaturesUnique Properties
PentamidineAromatic rings, amide linkagesPrimarily used against African sleeping sickness
MelarsoprolOrganometallic compoundUsed for treating late-stage African trypanosomiasis
ChlorpromazinePhenothiazine derivativeAntipsychotic agent with some antiparasitic properties
DoxorubicinAnthracycline antibioticEffective chemotherapeutic agent; different mechanism

Suramin stands out due to its unique polyanionic structure and broad spectrum of biological activities, particularly its specific action against parasitic infections alongside potential anticancer properties.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

12

Exact Mass

1296.0469086 g/mol

Monoisotopic Mass

1296.0469086 g/mol

Heavy Atom Count

86

UNII

6032D45BEM

Related CAS

129-46-4 (hexa-hydrochloride salt)

Drug Indication

For treatment of human sleeping sickness, onchocerciasis and other diseases caused by trypanosomes and worms.

Pharmacology

Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors.

Other CAS

145-63-1
129-46-4

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract.

Metabolism Metabolites

Little or no metabolism

Wikipedia

Suramin

Biological Half Life

Approximately 36 to 60 days

Dates

Modify: 2023-07-15
[1]. Darsaud A, et al. Megazol combined with suramin improves a new diagnosis index of the early meningo-encephalitic phase of experimental African trypanosomiasis. Trop Med Int Health. 2004 Jan;9(1):83-91.
[2]. Anderson J, et al. Further studies on the treatment of ocular onchocerciasis with diethylcarbamazine and suramin. Br J Ophthalmol. 1978 Jul;62(7):450-7.

Explore Compound Types